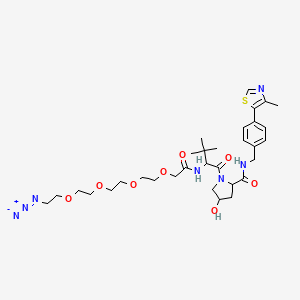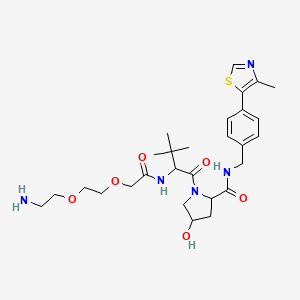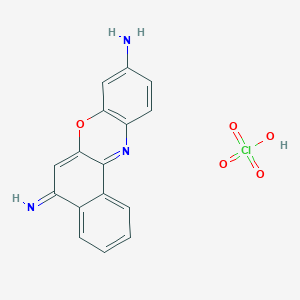![molecular formula C16H11FN4 B10801031 6-Fluoro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine CAS No. 1841078-87-2](/img/structure/B10801031.png)
6-Fluoro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Florquinitau F18: is a radiopharmaceutical compound primarily used in positron emission tomography (PET) imaging. It is tagged with the radioactive isotope Fluorine-18, which emits positrons detectable by PET scanners. Florquinitau F18 is designed to bind selectively to specific biological markers, making it a valuable tool in diagnosing and monitoring neurological disorders, particularly Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Florquinitau F18 is synthesized by incorporating Fluorine-18 into an indole moleculeThe reaction conditions typically require a controlled environment to ensure the stability and purity of the final product .
Industrial Production Methods: : Industrial production of Florquinitau F18 involves automated synthesis modules that can handle the radioactive materials safely and efficiently. These modules are designed to perform the synthesis under sterile conditions, ensuring the compound’s suitability for medical use. The production process includes quality control measures to verify the compound’s purity and activity .
Chemical Reactions Analysis
Types of Reactions: : Florquinitau F18 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the compound’s structure, affecting its binding properties.
Substitution: Substitution reactions involve replacing one functional group with another, which can modify the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce various oxidized derivatives, while substitution reactions can yield compounds with altered functional groups .
Scientific Research Applications
Florquinitau F18 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in PET imaging to study chemical processes in the brain.
Biology: Helps in understanding the distribution and density of tau protein aggregates in neurological disorders.
Medicine: Primarily used in diagnosing Alzheimer’s disease by imaging tau protein aggregates in the brain.
Industry: Employed in the development of new diagnostic tools and treatments for neurological disorders
Mechanism of Action
Florquinitau F18 binds selectively to aggregated tau protein, a hallmark of Alzheimer’s disease. After crossing the blood-brain barrier, it attaches to tau protein aggregates, allowing for their visualization using PET imaging. The emitted positrons from Fluorine-18 collide with electrons in the body, producing gamma rays detected by the PET scanner. This process provides detailed images of tau pathology in the brain .
Comparison with Similar Compounds
Florquinitau F18 is unique in its high selectivity and binding affinity for tau protein aggregates. Similar compounds include:
Flortaucipir F-18: Another PET imaging agent used for tau protein detection.
18F-AV-1451: A compound with similar applications in Alzheimer’s disease diagnosis.
Florquinitau F18 stands out due to its specific binding properties and effectiveness in early-stage Alzheimer’s disease diagnosis .
Properties
CAS No. |
1841078-87-2 |
|---|---|
Molecular Formula |
C16H11FN4 |
Molecular Weight |
278.28 g/mol |
IUPAC Name |
6-fluoro-3-pyrrolo[2,3-c]pyridin-1-ylisoquinolin-5-amine |
InChI |
InChI=1S/C16H11FN4/c17-13-2-1-11-8-20-15(7-12(11)16(13)18)21-6-4-10-3-5-19-9-14(10)21/h1-9H,18H2 |
InChI Key |
KAXAUWZJVWGFDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=CC(=NC=C21)N3C=CC4=C3C=NC=C4)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-cyclopentyl-3-methyl-6-pyridin-4-yl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B10800992.png)
![10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one;hydrochloride](/img/structure/B10800995.png)


![6-[[(4E,6E,8S,9S,10E,12S,13R,14S,16R)-9-carbamoyloxy-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-19-yl]amino]hexyl-triphenylphosphanium](/img/structure/B10801005.png)
![4-[3-[[2-(6-methoxypyridin-3-yl)-2,3-dihydro-1,4-benzodioxin-6-yl]methyl]imidazo[4,5-b]pyridin-6-yl]-2-methylbut-3-yn-2-amine](/img/structure/B10801007.png)
![2-[ethyl-[[5-[[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino]-1,2-thiazol-3-yl]methyl]amino]-2-methylpropan-1-ol;hydrochloride](/img/structure/B10801008.png)
![3-[(6-acetyl-2-naphthalenyl)amino]Alanine](/img/structure/B10801012.png)

![6-[5-(methoxymethyl)pyridin-3-yl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxamide](/img/structure/B10801024.png)

